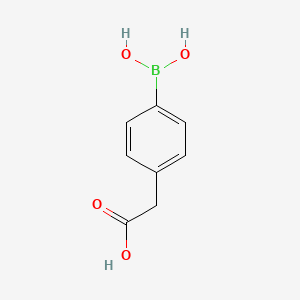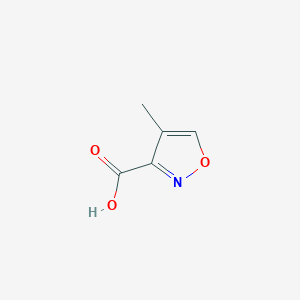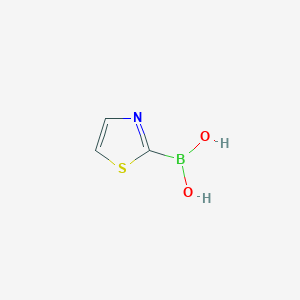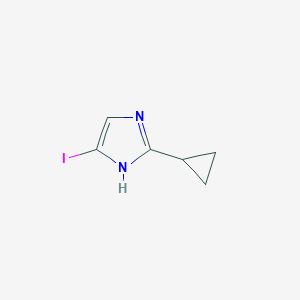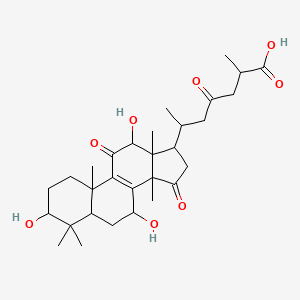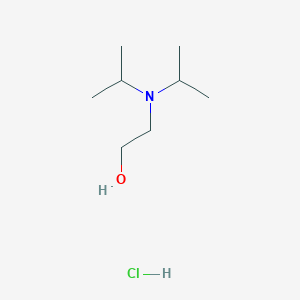
2-(Pirimidin-5-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(pyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate involves several steps. For instance, one method involves the treatment of compound 9 with L-phenylalanine ethyl ester hydrochloride (7) in ethyl acetate (CH3COOC2H5) containing triethylamine (Et3N) at 0 °C . Another method involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyrimidin-5-YL)acetate is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(pyrimidin-5-YL)acetate are complex and can involve multiple steps. For example, one reaction involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Physical And Chemical Properties Analysis
Ethyl 2-(pyrimidin-5-YL)acetate has a molecular weight of 166.17700, a density of 1.144 g/cm3, and a boiling point of 256.2ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
2-(Pirimidin-5-il)acetato de etilo: se ha estudiado por sus posibles propiedades antiinflamatorias. Los derivados de pirimidina, incluido este compuesto, han mostrado efectos inhibitorios contra mediadores inflamatorios clave como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Estos hallazgos sugieren que el this compound podría desarrollarse en agentes antiinflamatorios, ofreciendo potencialmente nuevos tratamientos para afecciones caracterizadas por inflamación.
Actividad Antifibrótica
La investigación ha indicado que los derivados de pirimidina pueden exhibir actividades antifibróticas significativas. En particular, el this compound puede desempeñar un papel en la inhibición de la síntesis de colágeno en enfermedades fibróticas . Esto podría ser particularmente beneficioso en el tratamiento de la fibrosis hepática, donde la supresión de la activación de las células estrelladas hepáticas es crucial.
Propiedades Antimicrobianas y Antivirales
Los compuestos de pirimidina han sido reconocidos por sus actividades antimicrobianas y antivirales. El this compound, como parte de esta familia química, puede contribuir al desarrollo de nuevos medicamentos dirigidos a enfermedades infecciosas causadas por bacterias y virus .
Potencial Antitumoral
El núcleo de pirimidina es una característica común en muchos agentes antitumorales. El this compound podría utilizarse en la síntesis de nuevos compuestos con posibles propiedades antitumorales, ofreciendo una nueva vía para la investigación del tratamiento del cáncer .
Aplicaciones Fungicidas
Los derivados de pirimidinamina, que están relacionados estructuralmente con el this compound, han demostrado una excelente actividad fungicida. Esto sugiere que el propio this compound puede ser útil en el desarrollo de nuevos fungicidas .
Estudios de Relación Estructura-Actividad (SAR)
El this compound se puede utilizar en estudios SAR para comprender la relación entre la estructura química de los derivados de pirimidina y su actividad biológica. Esta investigación puede informar el diseño de fármacos más efectivos con toxicidad reducida .
Mecanismo De Acción
Target of Action
Ethyl 2-(pyrimidin-5-YL)acetate is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that Ethyl 2-(pyrimidin-5-YL)acetate may interact with its targets, leading to changes in the expression and activities of these mediators, thereby exerting its pharmacological effects.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that Ethyl 2-(pyrimidin-5-YL)acetate may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Based on the known effects of pyrimidines , it can be inferred that Ethyl 2-(pyrimidin-5-YL)acetate may have anti-inflammatory effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Research on Ethyl 2-(pyrimidin-5-YL)acetate and similar compounds is ongoing. For example, some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and found to exhibit potent antibacterial activity . Further biological and pharmacological screening of these compounds against drug-resistant microbial strains is encouraged .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(pyrimidin-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting collagen production. Additionally, ethyl 2-(pyrimidin-5-yl)acetate may interact with other biomolecules, such as nucleic acids, due to its pyrimidine ring structure, which is similar to the bases found in DNA and RNA.
Cellular Effects
Ethyl 2-(pyrimidin-5-yl)acetate has various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . This inhibition can lead to reduced inflammation and altered cellular responses. Additionally, ethyl 2-(pyrimidin-5-yl)acetate may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of ethyl 2-(pyrimidin-5-yl)acetate involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, which affects collagen synthesis . Additionally, ethyl 2-(pyrimidin-5-yl)acetate can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(pyrimidin-5-yl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(pyrimidin-5-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and altered cellular responses. Long-term exposure to ethyl 2-(pyrimidin-5-yl)acetate in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 2-(pyrimidin-5-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity and modulation of metabolic pathways . At higher doses, ethyl 2-(pyrimidin-5-yl)acetate may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
Ethyl 2-(pyrimidin-5-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other biomolecules. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of various substrates . Additionally, ethyl 2-(pyrimidin-5-yl)acetate can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of ethyl 2-(pyrimidin-5-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . Ethyl 2-(pyrimidin-5-yl)acetate may accumulate in certain tissues or cells, depending on the expression levels of these transporters and binding proteins. This accumulation can influence the compound’s overall efficacy and its effects on cellular function.
Subcellular Localization
Ethyl 2-(pyrimidin-5-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, ethyl 2-(pyrimidin-5-yl)acetate may be found in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins.
Propiedades
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKRSTLSLCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614355 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-48-8 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


